![molecular formula C10H11NO2 B1345591 3-(4-Methoxyphenoxy)propanenitrile CAS No. 63815-39-4](/img/structure/B1345591.png)
3-(4-Methoxyphenoxy)propanenitrile
Overview
Description
3-(4-Methoxyphenoxy)propanenitrile is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propanenitrile group. This compound appears as white or yellowish crystals and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenoxy)propanenitrile typically involves the reaction of 4-methoxyphenol with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like t-butanol at elevated temperatures (80-85°C) for an extended period (24 hours) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-(4-Methoxyphenoxy)propanenitrile has the molecular formula . Its structure features a propanenitrile backbone attached to a methoxyphenoxy group, which enhances its reactivity and biological activity. This unique structural arrangement is crucial for its applications in medicinal chemistry and organic synthesis.
Medicinal Chemistry Applications
The compound exhibits potential therapeutic properties, particularly in the development of antidepressants. Research indicates that derivatives of this compound can interact with serotonin receptors, suggesting efficacy in treating mood disorders.
Case Study: Antidepressant Development
A study explored the synthesis of N-benzyl-3-(4-methoxyphenoxy)propan-1-amine, derived from this compound, highlighting its potential as an antidepressant candidate. The compound showed promising results in modulating serotonin receptor activity, indicating its role in mood regulation .
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. It is utilized to create various derivatives through reactions such as nucleophilic substitutions and coupling reactions.
Synthesis Table
Reaction Type | Product Name | Outcome |
---|---|---|
Nucleophilic Substitution | N-benzyl-3-(4-methoxyphenoxy)propan-1-amine | High yield of target compound |
Coupling Reaction | Diverse phenolic compounds | Broad range of derivatives |
The ability to modify this compound further enhances its applicability in synthesizing complex organic molecules.
Agrochemical Applications
In the agrochemical sector, this compound is explored for its potential use as a pesticide or herbicide. Its structural features may contribute to herbicidal activity by inhibiting specific plant growth pathways.
Case Study: Herbicidal Activity
Research has indicated that compounds derived from this compound exhibit herbicidal properties against certain weed species. The effectiveness of these compounds was evaluated through field trials, demonstrating significant weed suppression compared to traditional herbicides .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)propanenitrile involves its interaction with specific molecular targets. The methoxy and nitrile groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-(4-Hydroxyphenoxy)propanenitrile
- 3-(4-Methylphenoxy)propanenitrile
- 3-(4-Ethoxyphenoxy)propanenitrile
Uniqueness: 3-(4-Methoxyphenoxy)propanenitrile is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenoxy ring .
Biological Activity
3-(4-Methoxyphenoxy)propanenitrile, also known by its CAS number 63815-39-4, is a compound that has garnered interest in various fields of biological research. Despite limited direct studies on its biological activity, its structural analogs and related compounds suggest potential therapeutic applications, particularly in the context of metabolic and inflammatory diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H13NO2
- Molecular Weight : 193.23 g/mol
- Physical State : Typically appears as colorless needles with a melting point range of 61-62°C .
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C11H13NO2 |
Molecular Weight | 193.23 g/mol |
Melting Point | 61-62°C |
Solubility | Soluble in organic solvents like ethanol |
Potential Therapeutic Applications
Research indicates that compounds with similar structures to this compound may exhibit significant biological activities, including:
- PPAR Activation : It has been noted that derivatives of this compound can act as selective PPAR (Peroxisome Proliferator-Activated Receptor) activators, which are crucial in regulating lipid metabolism and glucose homeostasis. This suggests potential applications in treating conditions like hyperlipidemia and diabetes .
- Anti-inflammatory Effects : Compounds structurally related to this compound have shown promise in reducing inflammation, which could be beneficial for conditions such as arthritis and cardiovascular diseases .
Case Studies and Experimental Findings
- PPAR Activation Study :
- Neuropharmacological Potential :
Table 2: Summary of Biological Activities
The mechanisms through which this compound may exert its biological effects include:
- Modulation of Gene Expression : By activating PPARs, it influences the expression of genes involved in fatty acid storage and glucose metabolism.
- Inhibition of Inflammatory Pathways : Similar compounds have been shown to inhibit nuclear factor kappa B (NF-kB), a key player in inflammatory responses.
Properties
IUPAC Name |
3-(4-methoxyphenoxy)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAWFMRIHNITFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213260 | |
Record name | Propionitrile, 3-(p-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63815-39-4 | |
Record name | 3-(4-Methoxyphenoxy)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63815-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionitrile, 3-(p-methoxyphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063815394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionitrile, 3-(p-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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